molecular formula C16H12N4O3S2 B10864799 4-[({[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10864799
M. Wt: 372.4 g/mol
InChI Key: GUYCPRZZAYZCOF-UHFFFAOYSA-N
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Description

4-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a pyridyl group, a thiadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable dithiocarbamate with hydrazine derivatives under controlled conditions.

    Attachment of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, often involving pyridine derivatives and appropriate leaving groups.

    Coupling with Benzoic Acid: The final step involves coupling the thiadiazole-pyridyl intermediate with benzoic acid or its derivatives using coupling agents such as carbodiimides.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

4-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 4-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to desired biological effects such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

  • 4-(2-Pyridyl)benzoic acid
  • 5-(3-Pyridyl)-1,3,4-thiadiazole derivatives

Comparison:

  • Uniqueness: The combination of the pyridyl group, thiadiazole ring, and benzoic acid moiety in 4-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID provides unique chemical properties and potential applications that are not observed in simpler analogs.
  • Properties: The presence of multiple functional groups allows for diverse chemical reactivity and potential for multifunctional applications.

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

4-[[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N4O3S2/c21-13(18-12-5-3-10(4-6-12)15(22)23)9-24-16-20-19-14(25-16)11-2-1-7-17-8-11/h1-8H,9H2,(H,18,21)(H,22,23)

InChI Key

GUYCPRZZAYZCOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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